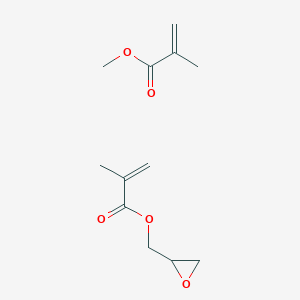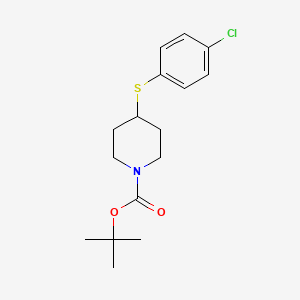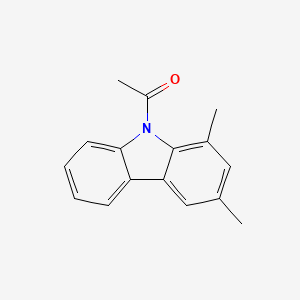
Glycidyl methacrylate methyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycidyl methacrylate methyl methacrylate is a compound that combines the properties of glycidyl methacrylate and methyl methacrylate. Glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group, making it bifunctional . Methyl methacrylate is a monomer used in the production of poly(methyl methacrylate) (PMMA), a clear plastic used in various applications. The combination of these two compounds results in a versatile material with unique properties suitable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glycidyl methacrylate methyl methacrylate involves the polymerization of glycidyl methacrylate and methyl methacrylate. This can be achieved through various polymerization techniques, including free radical polymerization, suspension polymerization, and solution polymerization . The reaction conditions typically involve the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and solvents like dimethyl sulfoxide (DMSO) or toluene. The polymerization process can be carried out at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous solution polymerization and devolatilization extrusion methods . This process allows for the efficient production of copolymers with controlled molecular weights and compositions. The resulting copolymers can be further processed into films, coatings, or other forms depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
Glycidyl methacrylate methyl methacrylate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The acrylate group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions with amines, thiols, or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and acids react with the epoxide group under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols, and hydroxy acids
Scientific Research Applications
Glycidyl methacrylate methyl methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of copolymers with tailored properties.
Biology: Employed in the immobilization of bioactive substances such as enzymes, cells, and proteins.
Medicine: Utilized in drug delivery systems, wound dressings, and antibacterial nanocarriers.
Industry: Applied in the production of dielectric films, coatings, and adhesives.
Mechanism of Action
The mechanism of action of glycidyl methacrylate methyl methacrylate involves the reactivity of its functional groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers . The acrylate group can participate in free radical polymerization, resulting in the formation of crosslinked networks. These reactions enable the compound to exert its effects by forming stable and functional materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
Glycidyl acrylate: Similar to glycidyl methacrylate but with an acrylate group instead of a methacrylate group.
Methyl acrylate: Similar to methyl methacrylate but with an acrylate group instead of a methacrylate group.
Ethylene glycol dimethacrylate: A bifunctional monomer with two methacrylate groups, used for crosslinking
Uniqueness
Glycidyl methacrylate methyl methacrylate is unique due to its combination of an epoxide and a methacrylate group, providing both reactivity and versatility. This bifunctionality allows for the synthesis of a wide range of functionalized polymers with tailored properties, making it suitable for diverse applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
26141-88-8 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-4(2)5(6)7-3/h6H,1,3-4H2,2H3;1H2,2-3H3 |
InChI Key |
ACXCWUMCBFSPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1 |
Related CAS |
726188-98-3 26141-88-8 108968-04-3 114419-99-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)





![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)

![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)
![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)


